Azina de 3-hidroxibenzaldehído

Descripción general

Descripción

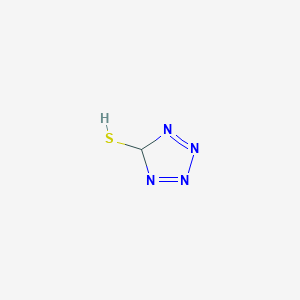

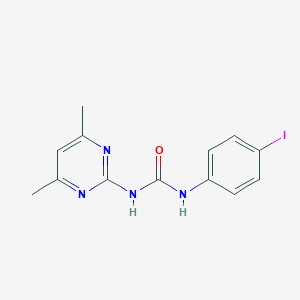

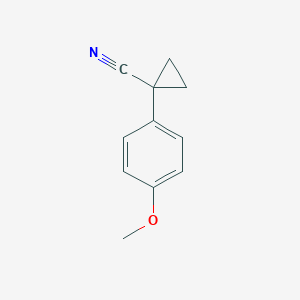

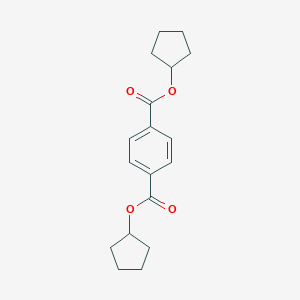

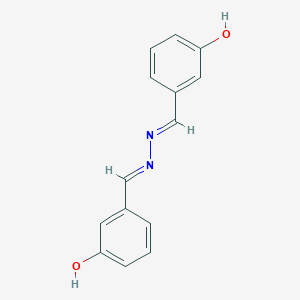

3-Hydroxybenzaldehyde azine, also known as 3-Hydroxybenzaldehyde azine, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Hydroxybenzaldehyde azine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxybenzaldehyde azine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxybenzaldehyde azine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cromatografía y espectroscopia

Azina de 3-hidroxibenzaldehído: se utiliza en procesos de derivatización HPLC . Esta aplicación es crucial para mejorar la detección y cuantificación de varias sustancias dentro de mezclas complejas, convirtiéndola en una herramienta valiosa tanto en el análisis cualitativo como en el cuantitativo.

Química analítica

En química analítica, este compuesto se emplea para la determinación fotométrica cinética . Se utiliza en métodos como la voltamperometría de redisolución anódica de pulso diferencial (DPASV) y la potenciometría para la determinación de especies de cobre en el vino, mostrando su papel en la seguridad alimentaria y el control de calidad .

Biotecnología

This compound: sirve como un ionóforo en el desarrollo de sensores de membrana de PVC altamente selectivos y sensibles. Estos sensores se pueden usar como electrodos selectivos de iones Tb 3+, lo que indica su potencial en aplicaciones biotecnológicas que involucran la detección y medición de iones .

Investigación vasculoprotectora

Este compuesto exhibe efectos vasculoprotectores al reducir la proliferación de células musculares lisas vasculares y la inflamación de las células endoteliales. Es un precursor de compuestos como el aldehído protocatéquico (PCA), que han demostrado potencia vasculoprotectora .

Ciencia de materiales

En ciencia de materiales, se explora la This compound por su papel en los procesos de oxidación catalítica. La interacción del compuesto con agentes como K2S2O8 se estudia para la especiación del cobre, que es esencial para comprender los comportamientos y reacciones de los materiales .

Industria alimentaria

Si bien las aplicaciones directas de la This compound en la industria alimentaria no están explícitamente documentadas, su papel en la determinación de las especies de cobre en el vino la vincula a las evaluaciones de seguridad y calidad de los alimentos. Es un ejemplo de cómo los compuestos químicos pueden afectar indirectamente los estándares de la industria alimentaria a través de pruebas analíticas .

Mecanismo De Acción

Target of Action

3-Hydroxybenzaldehyde azine is primarily used for kinetic photometric determination, in differential pulse anodic stripping voltammetry (DPASV) and potentiometry . These techniques are used for the determination of copper species in wine . Therefore, the primary target of 3-Hydroxybenzaldehyde azine can be considered as copper ions present in the sample.

Mode of Action

Given its use in photometric determination and potentiometry, it can be inferred that it interacts with its target (copper ions) and undergoes a change that can be measured using these techniques .

Biochemical Pathways

It is used as an ionophore during the development of a highly selective and sensitive pvc membrane sensor, which can be used as a tb 3+ ion selective electrode . This suggests that it may play a role in ion transport across membranes.

Pharmacokinetics

Given its use in analytical chemistry, it can be inferred that its bioavailability would be dependent on the specific conditions of the experiment, including the ph, temperature, and presence of other ions .

Result of Action

The result of the action of 3-Hydroxybenzaldehyde azine is the generation of a measurable signal that can be used to determine the concentration of copper ions in a sample . This is achieved through its interaction with the copper ions, leading to a change that can be measured using photometric determination or potentiometry .

Action Environment

The action, efficacy, and stability of 3-Hydroxybenzaldehyde azine are likely to be influenced by various environmental factors. These may include the pH of the solution, the temperature, and the presence of other ions which could interfere with its interaction with copper ions . .

Análisis Bioquímico

Biochemical Properties

3-Hydroxybenzaldehyde azine interacts with various enzymes and proteins in biochemical reactions. It is a precursor compound for phenolic compounds, such as Protocatechualdehyde . It is also a substrate of aldehyde dehydrogenase (ALDH) in rats and humans .

Cellular Effects

3-Hydroxybenzaldehyde azine has significant effects on various types of cells and cellular processes. It exhibits vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . It prevents PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation .

Molecular Mechanism

The molecular mechanism of 3-Hydroxybenzaldehyde azine involves its interaction with biomolecules and its influence on gene expression. It inhibits inflammatory markers and signaling molecules (VCAM-1, ICAM-1, p-NF-κB and p-p38) in human umbilical vein endothelial cells (HUVECs) .

Dosage Effects in Animal Models

The effects of 3-Hydroxybenzaldehyde azine vary with different dosages in animal models. It has shown vasculoprotective potency in both in vitro and in vivo

Metabolic Pathways

3-Hydroxybenzaldehyde azine is involved in various metabolic pathways. It is a precursor compound for phenolic compounds

Propiedades

IUPAC Name |

3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYGIOAXUUJHOC-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/N=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425975 | |

| Record name | 3-Hydroxybenzaldehyde azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18428-76-7 | |

| Record name | 3-Hydroxybenzaldehyde azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxybenzaldehyde azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Hydroxybenzaldehyde azine in analytical chemistry, specifically in the determination of manganese?

A1: 3-Hydroxybenzaldehyde azine plays a crucial role as a reagent in a kinetic spectrophotometric method for determining manganese levels. [] The method relies on the inhibitory effect of manganese (II) on the oxidation of 3-Hydroxybenzaldehyde azine by potassium peroxydisulphate, a reaction catalyzed by copper (II). This reaction, taking place in an ethanol-ammonia medium, produces a colored product measurable at 465 nm. The decrease in absorbance at this wavelength is directly proportional to the concentration of manganese present in the sample. This method has proven effective in quantifying manganese in agricultural samples like soils and wines. []

Q2: Has 3-Hydroxybenzaldehyde azine demonstrated any potential for pharmaceutical applications?

A2: While 3-Hydroxybenzaldehyde azine itself hasn't been directly investigated for pharmaceutical applications in the provided research, a closely related compound, dehydroepiandrosterone-3-hydroxybenzaldehyde azine, has shown promise as an anti-tumor agent. [] This derivative, part of a series of dehydroepiandrosterone aromatic aldehyde azine steroidal compounds, exhibits significant inhibitory effects against various tumor cell lines. [] This finding suggests that incorporating 3-Hydroxybenzaldehyde azine as a scaffold in drug design might lead to novel therapeutic compounds, particularly in the field of oncology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.